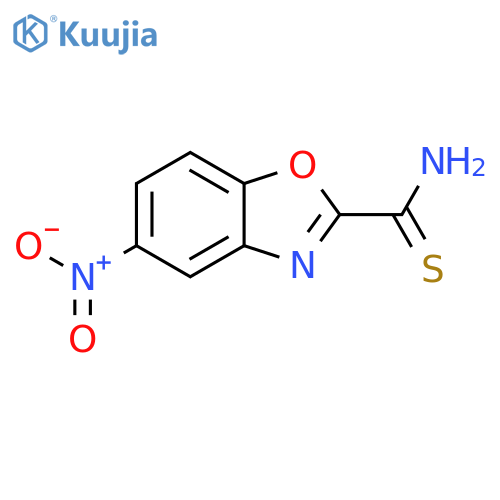

Cas no 50486-47-0 (5-nitro-1,3-benzoxazole-2-carbothioamide)

50486-47-0 structure

商品名:5-nitro-1,3-benzoxazole-2-carbothioamide

CAS番号:50486-47-0

MF:C8H5N3O3S

メガワット:223.208599805832

MDL:MFCD31420691

CID:5232227

PubChem ID:165450873

5-nitro-1,3-benzoxazole-2-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-Benzoxazolecarbothioamide, 5-nitro-

- 5-nitro-1,3-benzoxazole-2-carbothioamide

-

- MDL: MFCD31420691

- インチ: 1S/C8H5N3O3S/c9-7(15)8-10-5-3-4(11(12)13)1-2-6(5)14-8/h1-3H,(H2,9,15)

- InChIKey: JRWMQGQXTXVKOQ-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C([N+]([O-])=O)C=C2N=C1C(N)=S

5-nitro-1,3-benzoxazole-2-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207225-5.0g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 5.0g |

$3645.0 | 2023-02-22 | ||

| Enamine | EN300-207225-2.5g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 2.5g |

$2464.0 | 2023-09-16 | ||

| Enamine | EN300-207225-0.5g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 0.5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-207225-10g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 10g |

$5405.0 | 2023-09-16 | ||

| Enamine | EN300-207225-0.25g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-207225-1.0g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-207225-0.05g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-207225-0.1g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 0.1g |

$1106.0 | 2023-09-16 | ||

| Enamine | EN300-207225-10.0g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 10.0g |

$5405.0 | 2023-02-22 | ||

| Enamine | EN300-207225-1g |

5-nitro-1,3-benzoxazole-2-carbothioamide |

50486-47-0 | 1g |

$1256.0 | 2023-09-16 |

5-nitro-1,3-benzoxazole-2-carbothioamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

50486-47-0 (5-nitro-1,3-benzoxazole-2-carbothioamide) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量